1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine
Overview
Description
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is a chemical compound with the molecular formula C₂₀H₂₈N₂O₄. It is used primarily as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine involves multiple steps. One common method includes the protection of the amine group using tert-butoxycarbonyl (Boc) and the benzyl (Cbz) group. The reaction conditions typically involve the use of di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: This compound is a key intermediate in the development of pharmaceutical drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The Boc and Cbz protecting groups play a crucial role in stabilizing the compound and facilitating its reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine can be compared with other similar compounds such as:
1-Boc-octahydropyrrolo[3,4-b]pyridine: Lacks the Cbz group, making it less stable in certain reactions.
6-Cbz-octahydropyrrolo[3,4-b]pyridine: Lacks the Boc group, affecting its solubility and reactivity.
1-Boc-6-Cbz-pyrrolo[3,4-b]pyridine: Similar structure but without the octahydro component, leading to different chemical properties.
These comparisons highlight the unique stability and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
6-O-benzyl 1-O-tert-butyl 3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-11-7-10-16-12-21(13-17(16)22)18(23)25-14-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDBZWDKPOODPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CN(C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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